1-([2,4'-Bibenzo[b]thiophen]-4-yl)piperazine
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Overview
Description
1-([2,4’-Bibenzo[b]thiophen]-4-yl)piperazine is a complex organic compound that features a piperazine ring attached to a bibenzo[b]thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,4’-Bibenzo[b]thiophen]-4-yl)piperazine typically involves the coupling of a piperazine derivative with a bibenzo[b]thiophene precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling reactions . These reactions are carried out under inert conditions, often using solvents like toluene or dimethylformamide (DMF), and require the presence of a base such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-([2,4’-Bibenzo[b]thiophen]-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
1-([2,4’-Bibenzo[b]thiophen]-4-yl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-([2,4’-Bibenzo[b]thiophen]-4-yl)piperazine involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: An aromatic compound with similar structural features.
Thiophene: A simpler sulfur-containing heterocycle.
Piperazine: A common scaffold in medicinal chemistry.
Uniqueness
1-([2,4’-Bibenzo[b]thiophen]-4-yl)piperazine is unique due to its combination of the bibenzo[b]thiophene moiety with the piperazine ring. This structural arrangement imparts distinct electronic and steric properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C20H18N2S2 |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-[2-(1-benzothiophen-4-yl)-1-benzothiophen-4-yl]piperazine |
InChI |
InChI=1S/C20H18N2S2/c1-3-14(15-7-12-23-18(15)5-1)20-13-16-17(4-2-6-19(16)24-20)22-10-8-21-9-11-22/h1-7,12-13,21H,8-11H2 |
InChI Key |
OYQMPLBCUUGIEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C3C=C(SC3=CC=C2)C4=C5C=CSC5=CC=C4 |
Origin of Product |
United States |
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